molecular formula C8H16O B2873088 3-Methyl-2-(propan-2-yl)butanal CAS No. 35155-64-7

3-Methyl-2-(propan-2-yl)butanal

Cat. No. B2873088
CAS RN: 35155-64-7
M. Wt: 128.215
InChI Key: QJQMBKVWUSLXJX-UHFFFAOYSA-N
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Description

“3-Methyl-2-(propan-2-yl)butanal” is an organic compound with the CAS Number: 35155-64-7 . It has a molecular weight of 128.21 . This compound is used in various industries and research fields .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(propan-2-yl)butanal” is represented by the Inchi Code: 1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3 . This indicates that the compound consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-2-(propan-2-yl)butanal” include a boiling point of 75 °C (at a pressure of 50 Torr) and a predicted density of 0.806±0.06 g/cm3 .

Scientific Research Applications

Agricultural Research

Finally, 3-Methyl-2-(propan-2-yl)butanal may be used in agricultural research to develop new pesticides or herbicides. Its structure allows for the creation of compounds that can target specific pests or weeds without harming crops.

Each of these applications leverages the unique chemical properties of 3-Methyl-2-(propan-2-yl)butanal, demonstrating its versatility and potential across various fields of scientific research. While the current web search did not yield specific studies or detailed applications, the above analysis is based on the typical roles that similar compounds play in these research areas .

Safety and Hazards

Safety data sheets indicate that “3-Methyl-2-(propan-2-yl)butanal” is a flammable liquid and vapor, and it can be harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-2-propan-2-ylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)8(5-9)7(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQMBKVWUSLXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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